

A Comparative Analysis of A-Kinase Anchoring Protein 1 (AKAP1) Across Species

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Compound of Interest

Compound Name: *Kafrp*

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This guide provides a comprehensive cross-species comparison of the A-Kinase Anchoring Protein 1 (AKAP1) sequence, focusing on key structural domains and functional motifs. The information is intended for researchers, scientists, and drug development professionals interested in the evolutionary conservation and functional divergence of this crucial mitochondrial scaffolding protein.

A-Kinase Anchoring Protein 1 (AKAP1) is a scaffold protein that plays a pivotal role in cellular signaling by tethering protein kinase A (PKA) and other signaling molecules to the outer mitochondrial membrane.^{[1][2]} This localization is critical for the regulation of mitochondrial function, dynamics, and overall cellular health.^{[1][3]} Understanding the species-specific variations and conserved elements of AKAP1 is essential for translating findings from model organisms to human physiology and disease.

Quantitative Comparison of AKAP1 Protein Features

The following table summarizes the key features of the AKAP1 protein across selected species. Note that protein length and domain boundaries can vary slightly depending on the specific isoform and database annotation. The data presented here is based on representative sequences.

Feature	Human (Homo sapiens)	Mouse (Mus musculus)	Rat (Rattus norvegicus)	Zebrafish (Danio rerio)
Alternative Names	AKAP149, D-AKAP1, SAKAP84, PPP1R43[4][5]	AKAP121, D-AKAP1[1][4]	AKAP121[4]	akap1
Representative Isoform Length (Amino Acids)	~856	~835	~834	~749
Mitochondrial Targeting Domain	~1-30[1]	Present	Present	Present
PKA Binding Domain	~347-360[1]	Present	Present	Present
KH (K Homology) RNA-binding Domain	Present[6]	Present[7]	Present	Present
Tudor Domain	Present[6]	Present[7]	Present	Present

Experimental Protocols for Cross-Species Sequence Analysis

A systematic comparison of protein sequences across different species involves a multi-step bioinformatic workflow. The following protocol outlines the key experimental procedures for analyzing AKAP1 protein sequences.

Protein Sequence Retrieval

- Objective: To obtain the amino acid sequences for AKAP1 from the species of interest.
- Procedure:
 - Access a public protein sequence database such as NCBI GenPept or UniProt.

- Use the gene name ("AKAP1") and the species name (e.g., "Homo sapiens", "Mus musculus") as search queries.
- Identify the canonical or representative protein sequence for each species. It is crucial to note the accession numbers for reproducibility.
- Download the sequences in FASTA format.

Multiple Sequence Alignment (MSA)

- Objective: To align the retrieved AKAP1 sequences to identify regions of similarity and divergence.
- Procedure:
 - Utilize an MSA tool such as Clustal Omega, MUSCLE, or T-Coffee. These are available as web servers or standalone applications.
 - Upload the FASTA file containing the AKAP1 sequences from the different species.
 - Execute the alignment using default parameters, which can be adjusted later for refinement if necessary.
 - The output will show the amino acid sequences aligned in columns, with gaps introduced to maximize similarity. Conserved regions, including key domains, should be visibly aligned.

Identification and Annotation of Conserved Domains

- Objective: To map the known functional domains onto the aligned sequences.
- Procedure:
 - Use domain prediction tools like Pfam or SMART to identify the locations of the mitochondrial targeting sequence, PKA-binding domain, KH domain, and Tudor domain within each species' sequence.

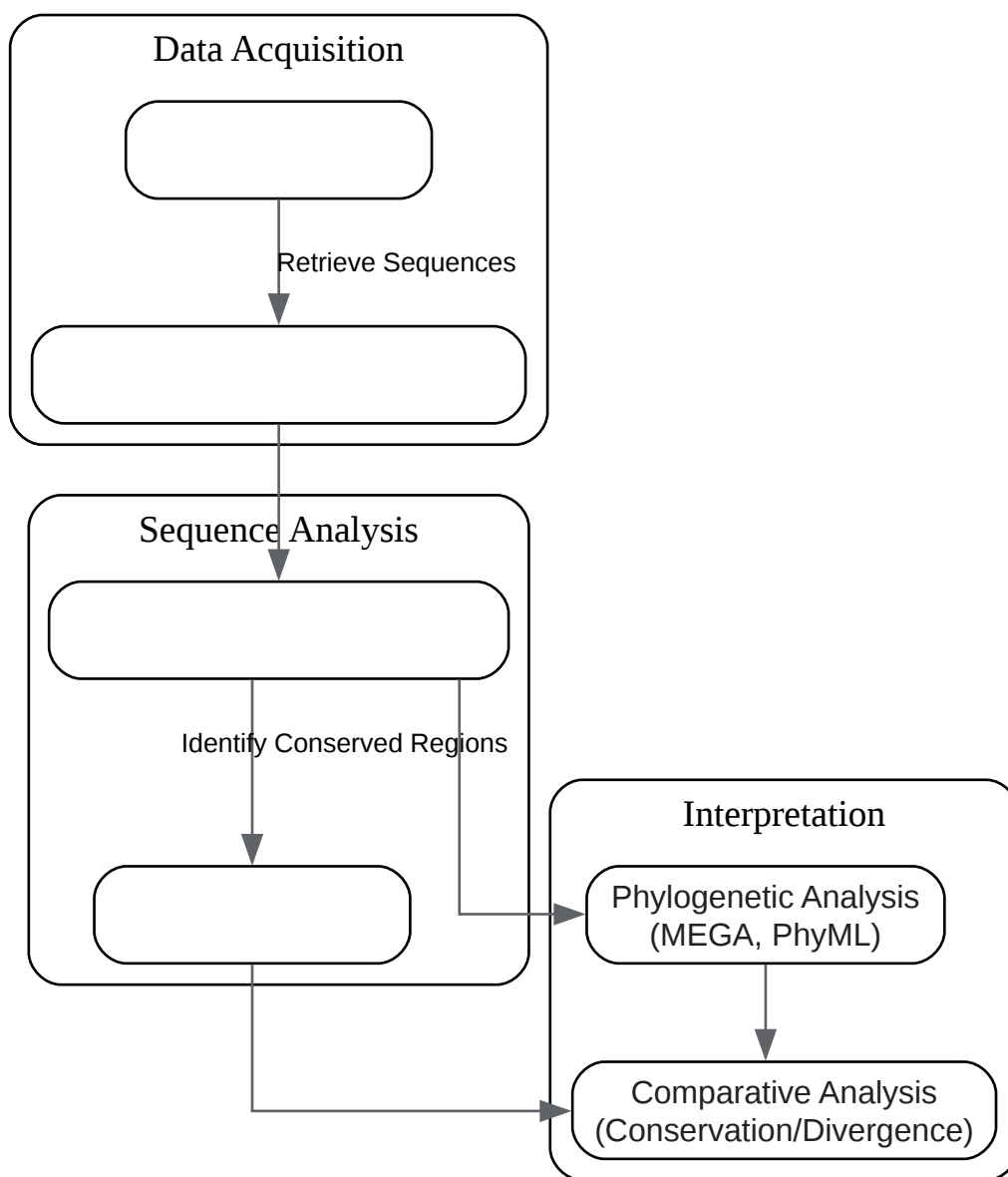
- Compare the domain locations with the results of the multiple sequence alignment to assess the degree of conservation within these functional regions. The K homology (KH) motif is highly conserved, with 97% identity between mouse and human and 86% between mouse and zebrafish.^[7]

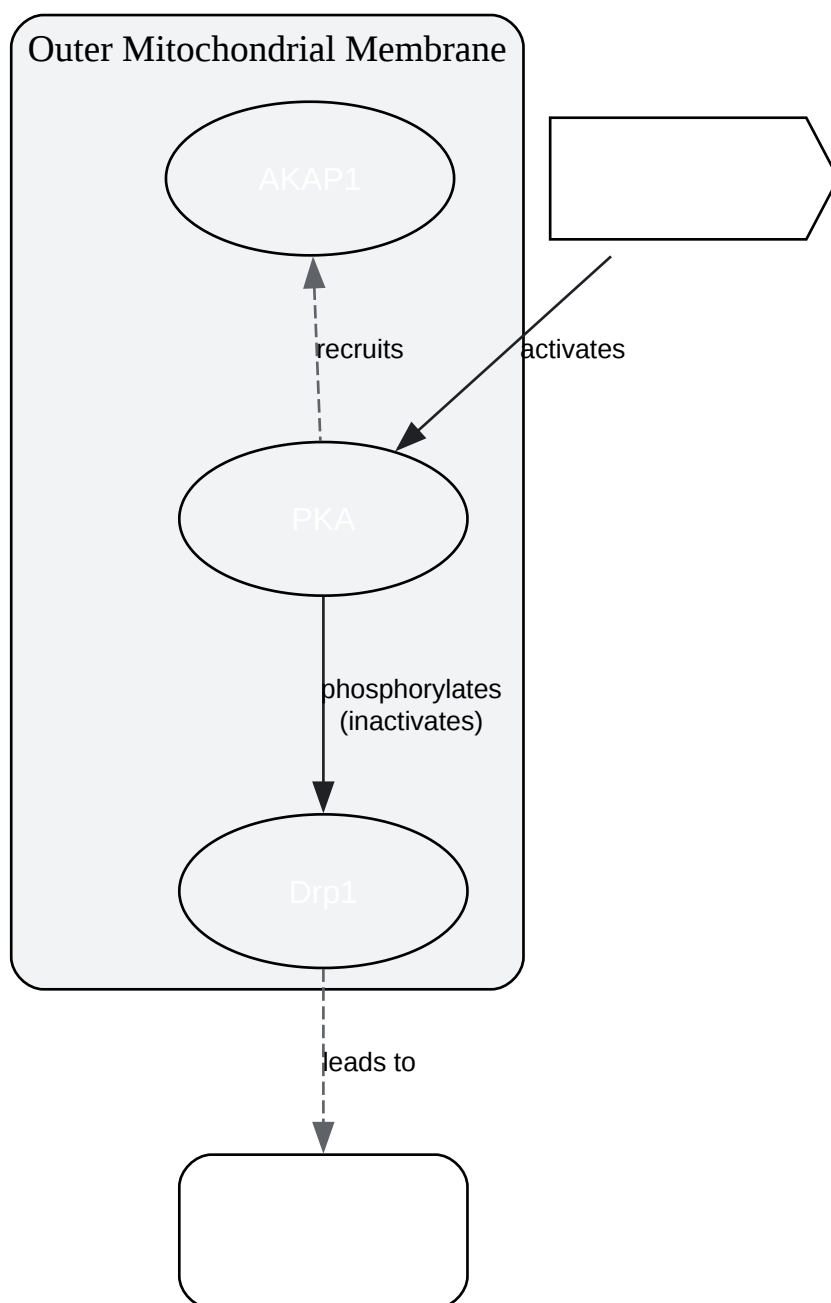
Phylogenetic Analysis

- Objective: To infer the evolutionary relationships between the AKAP1 proteins from different species.
- Procedure:
 - Use the multiple sequence alignment as input for phylogenetic analysis software (e.g., MEGA, PhyML).
 - Construct a phylogenetic tree using a method such as Neighbor-Joining or Maximum Likelihood.
 - The resulting tree will visually represent the evolutionary distances between the sequences, providing insights into the conservation of AKAP1 across the selected species.

Visualizing the Analysis Workflow

The following diagram illustrates the logical flow of the cross-species comparison protocol.





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- To cite this document: BenchChem. [A Comparative Analysis of A-Kinase Anchoring Protein 1 (AKAP1) Across Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236313#cross-species-comparison-of-the-akap1-protein-sequence]

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